molecular formula C16H10O2S2 B114445 [4-(Thiophene-2-carbonyl)-phenyl]-thiophen-2-YL-methanone CAS No. 148982-08-5

[4-(Thiophene-2-carbonyl)-phenyl]-thiophen-2-YL-methanone

Cat. No. B114445
M. Wt: 298.4 g/mol
InChI Key: ASUANBAAQYZUSU-UHFFFAOYSA-N
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Description

Thiophene and its derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They are common structural components of many natural products .


Synthesis Analysis

The Paal–Knorr synthesis is a reaction used to synthesize substituted furans, pyrroles, or thiophenes from 1,4-diketones . This is a synthetically valuable method for obtaining substituted furans and pyrroles .


Molecular Structure Analysis

The crystal structure of the thiosemicarbazide derivative 4-cyclohexyl-1-(thiophene-2-carbonyl)thiosemicarbazide (ChtcTSC), C12H17N3OS2, has been reported . It crystallizes in the monoclinic system having space group P21/c . The dihedral angle between the thiophene and cyclohexyl rings is 60.7(4)° .


Chemical Reactions Analysis

Thiophene and its derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

properties

IUPAC Name

[4-(thiophene-2-carbonyl)phenyl]-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O2S2/c17-15(13-3-1-9-19-13)11-5-7-12(8-6-11)16(18)14-4-2-10-20-14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUANBAAQYZUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364084
Record name (1,4-Phenylene)bis[(thiophen-2-yl)methanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Thiophene-2-carbonyl)-phenyl]-thiophen-2-YL-methanone

CAS RN

148982-08-5
Record name (1,4-Phenylene)bis[(thiophen-2-yl)methanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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